molecular formula C9H7F3O2S B8485548 2-(Methylthio)-6-(trifluoromethyl)benzoic acid

2-(Methylthio)-6-(trifluoromethyl)benzoic acid

Cat. No. B8485548
M. Wt: 236.21 g/mol
InChI Key: OGNWPFFBRSCYGD-UHFFFAOYSA-N
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Patent
US08080541B2

Procedure details

The title compound, white solid, MS: m/e=235.0 [(M−H)−], was prepared in accordance with the general method of intermediate A from 2-(trifluoromethyl)benzoic acid and dimethyl disulfide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([S:16][CH3:17])[C:4]=1C(O)=O.FC(F)(F)C1C=CC=CC=1[C:22]([OH:24])=[O:23].CSSC>>[CH3:17][S:16][C:8]1[CH:4]=[CH:3][CH:11]=[C:10]([C:12]([F:13])([F:14])[F:15])[C:9]=1[C:22]([OH:24])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC(=C1)C(F)(F)F)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=C(C(=O)O)C=CC=C1)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC1=C(C(=O)O)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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